2-(5-amino-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(5-amino-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and an acetonitrile group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. It is a colorless to pale yellow solid, soluble in most organic solvents and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-pyrazol-1-yl)acetonitrile can be achieved through the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile . This reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
2-(5-amino-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 1H-pyrazole-5-amine
Uniqueness
2-(5-amino-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a nitrile group allows for diverse reactivity and the formation of a wide range of derivatives .
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-4-9-5(7)1-3-8-9/h1,3H,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWEWCAQSYFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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